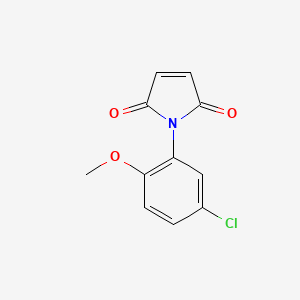

2-(3-Methylphenoxy)benzoic acid

Vue d'ensemble

Description

2-(3-Methylphenoxy)benzoic acid, also known as MPA or O-Desmethylvenlafaxine, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of venlafaxine, a widely used antidepressant medication. MPA has been found to exhibit a range of biological activities, including inhibiting the reuptake of serotonin and norepinephrine, and acting as a potent analgesic. In

Applications De Recherche Scientifique

Antioxidant Properties

2-(3-Methylphenoxy)benzoic acid and its analogues, derived from marine fungi like Aspergillus carneus, show significant antioxidant activities. For example, 3,4-dihydroxy-5-(3-hydroxy-5-methylphenoxy)benzoic acid demonstrated strong antioxidant activity comparable to ascorbic acid (Xu et al., 2017).

Plant Growth Regulation

Research on mono- and di-substituted chloro-and methyl-phenoxyacetic and benzoic acids, including derivatives of this compound, has indicated their role in plant growth regulation. These compounds have been studied for their growth-promoting activity, with variations in activity based on the position of substituents in the aromatic ring (Pybus et al., 1959).

Environmental Degradation and Soil Interaction

Studies on the degradation of phenoxyalkanoic acid herbicides in soil have revealed insights into the environmental interactions of compounds like this compound. For example, the degradation pathways and enantiomerization of chiral phenoxypropionic acid herbicides in soil provide important information on their environmental impact and behavior (Müller & Buser, 1997).

Removal of Contaminants

Modified activated carbon with compounds like this compound has been explored for its efficiency in removing contaminants like cobalt ions from aqueous solutions. This highlights its potential application in environmental remediation and water treatment (Gunjate et al., 2020).

Synthesis of Novel Compounds

The synthesis of new phenolic compounds, including derivatives of this compound, from natural sources like the roots of Jordanian viper's grass, Scorzonera judaica, is another area of research. These compounds have potential applications in various fields, including pharmaceuticals and chemical industries (Bader et al., 2011).

Application in Polymer Science

The use of benzoic acid derivatives, including this compound, as dopants in polymer science has been explored. These compounds have been used to modify the properties of polymers like polyaniline, influencing their conductivity and other characteristics (Amarnath & Palaniappan, 2005).

Biological and Chemical Applications

This compound and its derivatives have been developed into novel fluorescence probes. These probes can reliably detect reactive oxygen species and distinguish specific species. Such developments are significant in both biological and chemical applications, providing tools for studying the roles of highly reactive oxygen species in various processes (Setsukinai et al., 2003).

Environmental Monitoring and Treatment

The degradation of phenoxyacetic and benzoic acid herbicides, including derivatives of this compound, has been studied using membrane bioreactor (MBR) technology. This research is crucial for understanding the treatment and removal of these compounds from environmental water sources, ensuring safer and cleaner water systems (Ghoshdastidar & Tong, 2013).

Mécanisme D'action

Target of Action

2-(3-Methylphenoxy)benzoic acid is a derivative of phenoxy herbicides . Phenoxy herbicides are known to mimic the auxin growth hormone indoleacetic acid (IAA) . Therefore, the primary targets of this compound could be similar to those of phenoxy herbicides, which include auxin receptors in plants .

Mode of Action

The mode of action of this compound is likely to involve interaction with auxin receptors, leading to rapid, uncontrolled growth in plants . This “growing to death” phenomenon is characteristic of auxin-mimicking herbicides .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in plant growth and development, particularly those regulated by auxin . The compound’s interaction with auxin receptors can disrupt normal growth patterns, leading to uncontrolled growth and eventual plant death .

Pharmacokinetics

Related compounds with high lipophilic properties have been found to be extensively distributed in deep tissues during absorption . This suggests that this compound may also have significant tissue distribution and a long elimination time, impacting its bioavailability .

Result of Action

The primary result of this compound’s action is the induction of rapid, uncontrolled growth in plants, leading to their death . This effect is selective for broad-leaf plants, allowing monocotyledonous crops to remain relatively unaffected .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, inappropriate storage and application practices can lead to the wide dispersal of phenoxy herbicides and their metabolites throughout the environment . Additionally, the compound’s high lipophilic properties suggest that it may accumulate in certain environmental compartments, potentially affecting its environmental behavior and effects .

Analyse Biochimique

Biochemical Properties

It is known to participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation

Molecular Mechanism

The molecular mechanism of action of 2-(3-Methylphenoxy)benzoic acid is not well-defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-(3-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-5-4-6-11(9-10)17-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNYWMNWRYXWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284543 | |

| Record name | 2-(3-methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-04-1 | |

| Record name | NSC37594 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1604810.png)

![Phenol, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-](/img/structure/B1604811.png)

![3,6-Dichloro-2-(2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1604825.png)

![3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1604826.png)